molecular formula C13H10ClN3O5S B3734917 2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide

2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3734917
M. Wt: 355.75 g/mol
InChI Key: KYYSXRVIYJPWJT-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H10ClN3O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a sulfamoylphenyl group attached to a benzamide core.

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, which often rely on anaerobic glycolysis. By inhibiting CA IX, this compound disrupts the pH regulation in tumor cells, leading to their death . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its normal function.

Comparison with Similar Compounds

2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide can be compared with other benzenesulfonamide derivatives. Similar compounds include:

  • 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide
  • 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific inhibition of CA IX, making it a promising candidate for anticancer research .

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c14-12-6-3-9(17(19)20)7-11(12)13(18)16-8-1-4-10(5-2-8)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYSXRVIYJPWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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